molecular formula C26H38O4 B131279 4-Methylumbelliferyl palmitate CAS No. 17695-48-6

4-Methylumbelliferyl palmitate

Cat. No.: B131279
CAS No.: 17695-48-6
M. Wt: 414.6 g/mol
InChI Key: QKQVFFACWLFRRX-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl Palmitate is a synthetic ester compound, known for its use as a fluorogenic substrate in biochemical research. It is composed of palmitic acid esterified to 4-methylumbelliferone, a molecule that fluoresces when released. This compound is particularly valuable in studying the activity of lipases and esterases, enzymes responsible for the hydrolysis of ester bonds in lipids .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl palmitate is a subclass of esterases known as lipase , specifically lysosomal acid lipase (LAL) . Lipase is an enzyme that assists in the hydrolysis of fats and plays a significant role in digestion and dietary lipid transport .

Mode of Action

This compound serves as a fluorogenic substrate for lipase . The enzymatic action of lysosomal acid lipase leads to the cleavage of this compound, resulting in the release of a fluorescent moiety . This fluorescence can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the hydrolysis of fats. Lysosomal acid lipase (LAL) is required for the hydrolysis of cholesterol esters, which are then delivered into the lysosome . Deficiencies in LAL are primarily associated with two diseases: cholesteryl ester storage disease (CESD) and Wolman’s disease (WD) .

Pharmacokinetics

It is known that the compound’s fluorescence is influenced by acidity and solvent .

Result of Action

The result of the action of this compound is the release of a fluorescent moiety following the enzymatic cleavage by lipase . This fluorescence can be measured, providing a quantitative assessment of lipase activity .

Action Environment

The action of this compound is influenced by environmental factors such as acidity and solvent . The compound exists mainly as a neutral molecular form in near-neutral aqueous solutions, producing strong fluorescence at 445 nm. In weak alkaline solutions, it exists mainly as an anion form, producing stronger fluorescence at 445 nm .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for a subclass of esterases called lipase . Lipase is an enzyme that assists in the hydrolysis of fats . They have a large role in digestion as well as dietary lipid transport . Lysosomal acid lipase (LAL), in particular, is required for the hydrolysis of cholesterol esters which are then delivered into the lysosome .

Cellular Effects

This compound is used as a fluorogenic substrate for lipase found in human leukocytes . The enzymatic action of lysosomal acid lipase leads to the cleavage of this compound, resulting in the release of a fluorescent moiety .

Molecular Mechanism

The mechanism of action involves the enzymatic cleavage of the ester bond in this compound by lipases or esterases, leading to the liberation of the fluorescent 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Metabolic Pathways

This compound is involved in the metabolic pathway of lipase and esterase enzymes . These enzymes hydrolyze the ester bond in this compound, releasing the fluorescent 4-MU .

Transport and Distribution

It is known that lipases and esterases, which interact with this compound, are widely distributed in various tissues and cells .

Subcellular Localization

Given its role as a substrate for lipases and esterases, it is likely that it is localized in the vicinity of these enzymes within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylumbelliferyl Palmitate is synthesized through the esterification of 4-methylumbelliferone with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include large-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl Palmitate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. These enzymes cleave the ester bond, releasing 4-methylumbelliferone, which fluoresces under specific conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Methylumbelliferyl Palmitate is unique due to its specific use as a substrate for lipases and esterases, making it particularly valuable in studies related to lipid metabolism and enzyme kinetics. Its ability to release a fluorescent product upon hydrolysis allows for real-time monitoring and high-throughput analysis, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQVFFACWLFRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170225
Record name 4-Methylumbelliferyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17695-48-6
Record name 4-Methylumbelliferyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17695-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 4-Methylumbelliferyl palmitate (4-MUP) and how is it used in research?

A1: this compound (4-MUP) is a synthetic compound used as a fluorescent substrate to detect and measure the activity of enzymes called lipases and esterases. [, , , , , , ] These enzymes break down fats and other molecules called esters. 4-MUP itself is not fluorescent, but when it is broken down by these enzymes, it releases a fluorescent product called 4-methylumbelliferone (4-MU), which can be easily detected and quantified.

Q2: How does the fluorescence detection of 4-MU work in the context of lipase/esterase activity?

A2: 4-MUP is composed of 4-MU linked to palmitic acid. When a lipase or esterase enzyme cleaves this link, free 4-MU is released. This free 4-MU molecule absorbs ultraviolet light and emits blue light, a phenomenon called fluorescence. By measuring the intensity of this emitted blue light, researchers can determine the amount of 4-MU produced, which directly correlates to the activity of the enzyme being studied. [, ]

Q3: Can you give an example of how 4-MUP has been used to study specific lipases?

A3: Researchers have used 4-MUP to study different types of lipases, including acid lipase. In a study on Wolman's disease, a rare genetic disorder characterized by the deficiency of acid lipase, 4-MUP was used to measure the activity of this enzyme in patient samples. [] The study found significantly reduced acid lipase activity in patients compared to healthy controls, highlighting the diagnostic value of 4-MUP in this context.

Q4: Beyond disease diagnosis, are there other research applications of 4-MUP?

A4: Yes, 4-MUP is also used to study the properties and behavior of lipases and esterases under various conditions. For instance, one study investigated how the presence of organic solvents affects the activity of a lipase from the fungus Rhizomucor miehei using 4-MUP as a substrate. [] The researchers found that certain solvents enhanced the enzyme's activity towards specific substrates, including 4-MUP, showcasing how this compound can help optimize enzyme activity for biotechnological applications.

Q5: How does the structure of 4-MUP relate to its function as a substrate for lipases and esterases?

A5: The structure of 4-MUP is crucial for its role as a substrate. The palmitic acid portion mimics the natural fatty acid substrates that lipases and esterases typically act upon. The ester bond linking 4-MU to palmitic acid is the specific site where these enzymes exert their hydrolytic activity, cleaving the molecule and releasing the fluorescent 4-MU. [, ] This structural similarity to natural substrates makes 4-MUP a valuable tool for studying these enzymes.

Q6: Are there any limitations to using 4-MUP in lipase/esterase research?

A6: While 4-MUP is a widely used and valuable tool, researchers acknowledge that using natural substrates, like radiolabeled cholesterol oleate, might offer higher specificity for certain enzymes, like acid lipase, in prenatal diagnostic contexts. [] This suggests that depending on the specific enzyme and research question, alternative substrates might be considered alongside 4-MUP.

Q7: Is there research on how the structure of 4-MUP could be modified to affect its interaction with lipases and esterases?

A7: While the provided research excerpts don't delve into specific structural modifications of 4-MUP and their effects, this is a common area of investigation in enzyme research. Scientists often synthesize and test variations of substrate molecules like 4-MUP, altering their structure to study how these changes affect enzyme activity, specificity, and binding. [] Such structure-activity relationship (SAR) studies help deepen our understanding of enzyme-substrate interactions and can guide the development of more specific and effective enzyme inhibitors or activators for various applications, ranging from medicine to biotechnology.

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